![molecular formula C10H16O3 B1245125 Crocusatin L](/img/structure/B1245125.png)
Crocusatin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crocusatin L is a natural product found in Crocus sativus with data available.
Scientific Research Applications
Biological Properties
Crocusatin L exhibits several biological activities, including:
- Antityrosinase Activity : Research indicates that this compound shows significant inhibition of tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin whitening products and the treatment of hyperpigmentation disorders .
- Antioxidant Effects : As a component of saffron, this compound contributes to the overall antioxidant capacity, helping to neutralize free radicals and reduce oxidative stress. This action is beneficial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Activity : Studies have demonstrated that saffron extracts, including those containing this compound, exhibit anti-inflammatory properties. These effects may be leveraged in managing inflammatory conditions .
2.1. Skin Health
This compound's antityrosinase activity positions it as a candidate for cosmetic applications aimed at skin lightening and treating conditions like melasma or age spots. Its ability to inhibit melanin synthesis can be beneficial for individuals seeking to manage pigmentation issues.
2.2. Neuroprotection
Emerging evidence suggests that compounds from saffron, including this compound, may have neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant effects help protect neural tissues from oxidative damage, potentially slowing disease progression .
2.3. Cancer Treatment
This compound may play a role in cancer therapy due to its cytotoxic properties against certain cancer cell lines. Research indicates that saffron extracts can inhibit the proliferation of cancer cells, suggesting that this compound could contribute to the development of natural chemotherapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the efficacy of saffron and its constituents, including this compound:
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-hydroxy-4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h9,11,13H,4-5H2,1-3H3 |
InChI Key |
HIZMOSZXHSNYFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)C1O)(C)C)CO |
Canonical SMILES |
CC1=C(C(CC(=O)C1O)(C)C)CO |
Synonyms |
crocusatin L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.